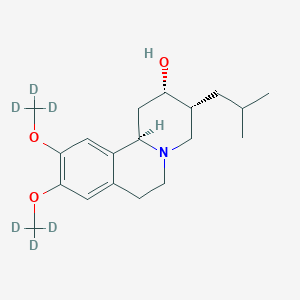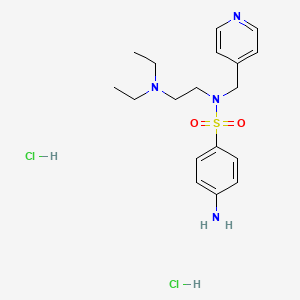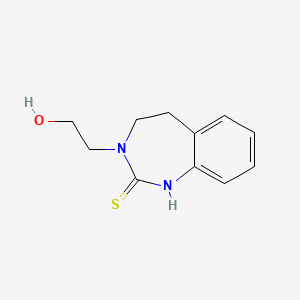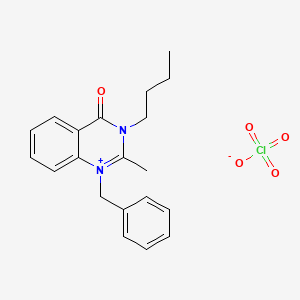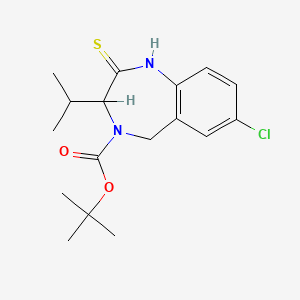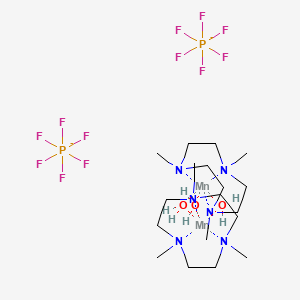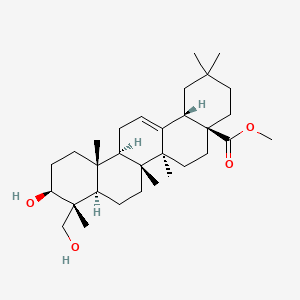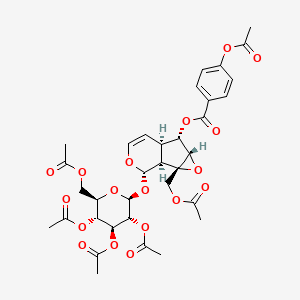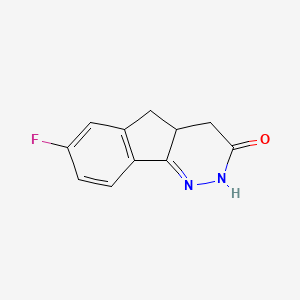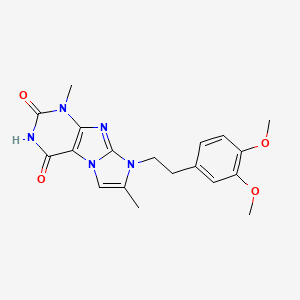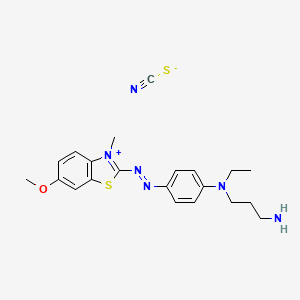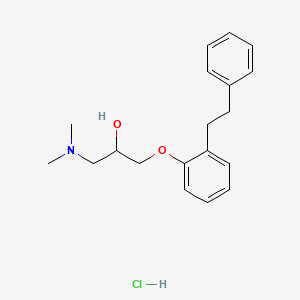
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxypropoxy group, and a phenylethylbenzene backbone. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-2-hydroxypropyl chloride with 2-(2-hydroxyphenyl)ethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxypropoxyphenylethylbenzene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to interact with specific biological targets. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as intermediates in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the hydroxypropoxy group can enhance solubility and facilitate binding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene acetate
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene sulfate
Uniqueness
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for applications requiring aqueous solutions. Additionally, the presence of both the dimethylamino and hydroxypropoxy groups provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
86819-15-0 |
|---|---|
Fórmula molecular |
C19H26ClNO2 |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(21)15-22-19-11-7-6-10-17(19)13-12-16-8-4-3-5-9-16;/h3-11,18,21H,12-15H2,1-2H3;1H |
Clave InChI |
OHYRLFBEYGJLLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


